3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride
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Overview
Description
3-Azabicyclo[331]nonane-1-carboxylic acid;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method provides good yields (up to 83%) and is considered efficient for producing the desired bicyclic structure.
Another approach involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, followed by conversion into amides, Schiff bases, and isothiocyanates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: The compound can undergo substitution reactions to form amides, Schiff bases, and isothiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel is used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as acetyl chloride, chloroacetyl chloride, maleic anhydride, and succinic anhydride are used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the construction of complex molecular frameworks.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with biological receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and are used in various applications, including asymmetric catalysis and anticancer research.
Indole-fused azabicyclo[3.3.1]nonane: This compound features an indole moiety fused to the bicyclic structure and is of interest in natural product synthesis.
Uniqueness
3-Azabicyclo[331]nonane-1-carboxylic acid;hydrochloride is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXODPIGWCQEAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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